molecular formula C3Br3N3 B105006 2,4,6-Tribromo-1,3,5-triazine CAS No. 14921-00-7

2,4,6-Tribromo-1,3,5-triazine

Cat. No. B105006
CAS RN: 14921-00-7
M. Wt: 317.76 g/mol
InChI Key: VHYBUUMUUNCHCK-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The tribromo derivative implies that bromine atoms are substituted at the 2, 4, and 6 positions of the triazine ring. This compound is not explicitly discussed in the provided papers, but its chemical relatives are extensively studied due to their applications in various fields, including pharmaceuticals, materials science, and as energetic materials .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives is a topic of significant interest due to their potential applications. For instance, the synthesis of 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine involves a reliable method characterized by IR, multinuclear NMR spectroscopy, and X-ray crystal structure determinations . Similarly, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved in two steps from 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . These methods highlight the versatility of 1,3,5-triazine chemistry and the ability to introduce various substituents onto the triazine core.

Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives is often characterized by X-ray crystallography, as seen in the studies of 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine and 2,4-bis(triphenylphosphanimino)tetrazolo[5,1-a]-[1,3,5]triazine . These analyses reveal the geometry and electronic structure of the molecules, which are crucial for understanding their reactivity and properties.

Chemical Reactions Analysis

The reactivity of 1,3,5-triazine derivatives is diverse, with examples including the reaction of cyanuric azide with triphenylphosphane to form tetrazolo[5,1-a]-[1,3,5]triazine derivatives . The reagent 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is used for chlorination and oxidation reactions, demonstrating the utility of triazine derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives are influenced by their substituents. For example, 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine exhibits good density, excellent thermal stability, and high performance as an energetic material . The optical and electrochemical properties of 2,4,6-tris(phenoxy)-1,3,5-triazine derivatives have been studied, showing absorption in the UV region and a range of electron affinities and ionization potentials . These properties are essential for the application of triazine derivatives in various industries.

Scientific Research Applications

1. Biologically Active Compound Development

2,4,6-Tribromo-1,3,5-triazine derivatives have been actively utilized in the pharmaceutical industry. Their structural symmetry and functionalization ease make them a powerful scaffold for generating diverse molecular libraries. This chemical structure has been instrumental in creating biologically active compounds for various protein families (Banerjee, Brown, & Weerapana, 2013).

2. Applications in Material and Agrochemical Industries

1,3,5-Triazine derivatives, including 2,4,6-Tribromo-1,3,5-triazine, are noted for their applications in material and agrochemical industries. They serve as chelating agents, liquid crystals, components in metal complexes, and hydrogenation catalysts, showcasing their versatility in different fields (Giacomelli & Porcheddu, 2008).

3. Synthesis of Recyclable Hypervalent Iodine(III) Reagents

This compound has been used in the synthesis of recyclable hypervalent iodine(III) reagents for chlorination and oxidation reactions. Its ability to be recycled enhances its practical utility in various chemical processes (Thorat, Bhong, & Karade, 2013).

4. Use in Coordination Chemistry

2,4,6-Tribromo-1,3,5-triazine ligands have a rich coordination chemistry. They have been used to create complexes with transition metals and lanthanides, finding applications in luminescent materials, coordination polymers, and metalla-assemblies (Therrien, 2011).

5. Creating Energetic Materials

It has been utilized in the synthesis of high-density insensitive energetic materials. These compounds exhibit properties like good density, excellent thermal stability, and high performance, making them suitable for specialized applications (Gidaspov et al., 2016).

6. Development of Advanced Porous Carbon Materials

1,3,5-Triazine units, including 2,4,6-Tribromo-1,3,5-triazine, have been used to prepare microporous polymers with high CO2 adsorption capacity. These polymers serve as precursors for advanced porous carbon materials (Lim, Cha, & Chang, 2012).

7. Synthesis of Dendrimeric Complexes

This compound has been used in the synthesis and characterization of dendrimeric complexes, which have applications in areas like magnetic behavior analysis (Uysal & Koç, 2010).

Future Directions

2,4,6-Tricyano-1,3,5-triazine, a related compound, is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides . This suggests potential future directions for the use of 2,4,6-Tribromo-1,3,5-triazine in the synthesis of similar materials.

properties

IUPAC Name

2,4,6-tribromo-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br3N3/c4-1-7-2(5)9-3(6)8-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYBUUMUUNCHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274819
Record name 2,4,6-Tribromo-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromo-1,3,5-triazine

CAS RN

14921-00-7
Record name Cyanuric bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014921007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tribromo-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANURIC BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6S2VES5UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Li, Y Ding, J Wu, Y Wang, L Chen, Y Jin… - Journal of Materials …, 2023 - pubs.rsc.org
Conjugated organic polymers have been deemed as one type of the most promising electrode materials for lithium-ion batteries (LIBs) due to their structural diversity and functional …
Number of citations: 0 pubs.rsc.org
T Rosenau, A Potthast, P Kosma - Tetrahedron, 2002 - Elsevier
The course of the reaction between N-methylmorpholine-N-oxide (NMMO, 1a) and cyanuric chloride (2) is strictly dependent on the hydrate water content of the amine oxide. In solid …
Number of citations: 22 www.sciencedirect.com
GO Aksu, I Erucar, ZP Haslak, S Keskin - Journal of CO2 Utilization, 2022 - Elsevier
Covalent organic frameworks (COFs) are emerged as strong adsorbent candidates for industrial gas separation applications due to their highly porous structures. In this work, we …
Number of citations: 4 www.sciencedirect.com
R Mercado - 2018 - search.proquest.com
In this thesis, I investigate nanoporous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) for various gas adsorption applications using a …
Number of citations: 2 search.proquest.com

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